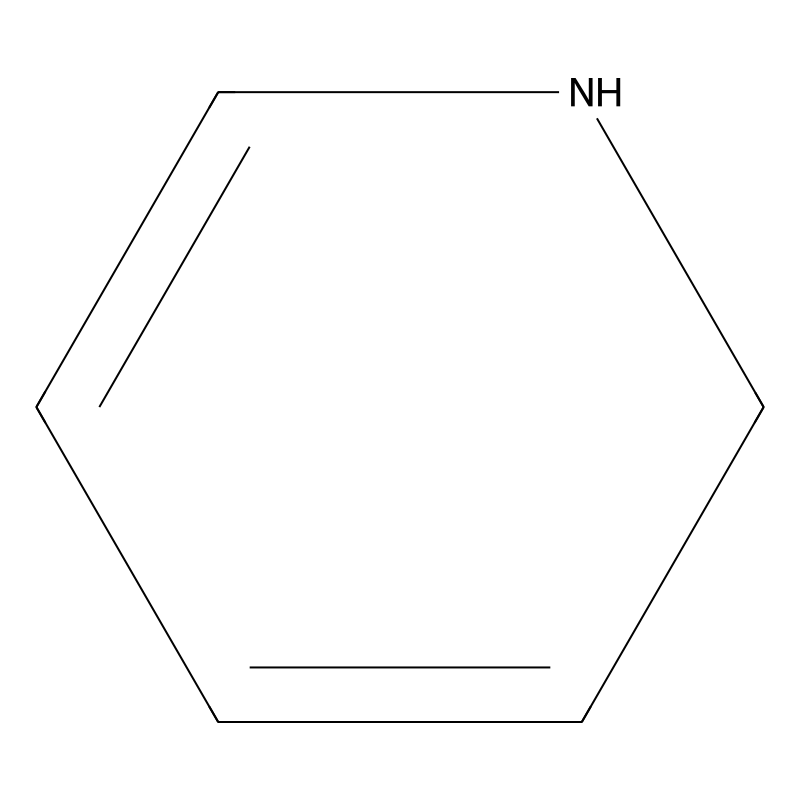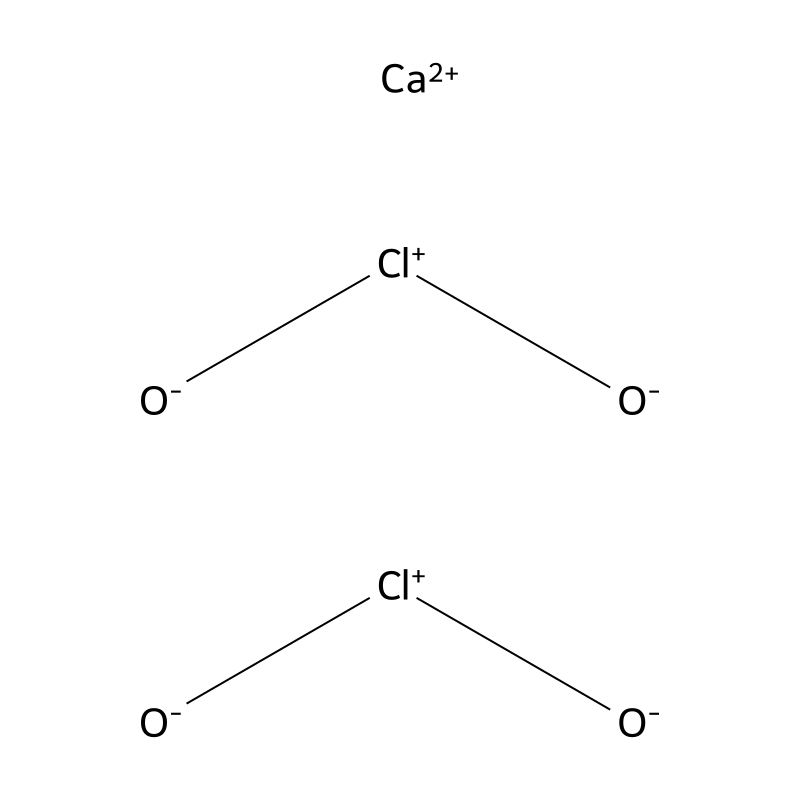(-)-Fenchone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Description
(-)-Fenchone, also known as 1,3,3-trimethyl-2-norbornanone, is an organic compound classified as a monoterpenoid and a ketone. It has the molecular formula and a molecular weight of approximately 152.23 g/mol . This colorless oily liquid exhibits an odor similar to that of camphor and is primarily found in the essential oils of fennel and wormwood. It exists as a racemic mixture containing both the enantiomers (+)-fenchone and (−)-fenchone, with the latter being the focus of many studies due to its unique properties .
Asymmetric Synthesis
Due to its chirality, (-)-fenchone is valuable in asymmetric synthesis. Researchers can utilize it as a chiral auxiliary or catalyst to control the stereochemistry of newly formed molecules. This allows for the creation of enantiopure compounds, which are crucial in developing pharmaceuticals and other chiral drugs [1].
Organic Chemistry
Researchers use (-)-fenchone as a starting material for the synthesis of other complex organic molecules. Its chemical structure offers a versatile platform for further functionalization and modification, enabling the creation of novel compounds for various applications [2].
Material Science
(-)-Fenchone's properties have potential applications in material science research. Studies explore its use in the development of new materials with specific functionalities, such as liquid crystals or chiral polymers [3].
- Source
(-)-Fenchone exhibits several biological activities. It has been noted for its antimicrobial properties, being effective against various pathogens. Studies indicate that it may also possess anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications . Furthermore, its interaction with biological membranes has been studied, revealing potential impacts on cellular processes and signaling pathways .
The synthesis of (-)-fenchone can be achieved through several methods:
- Extraction from Natural Sources: The most common method involves extracting fenchone from fennel oil or wormwood oil.
- Synthetic Routes: Laboratory synthesis can be performed using cyclization reactions of suitable precursors such as isoprene derivatives or through the rearrangement of other terpenes.
- Catalytic Reactions: Catalytic hydrogenation or oxidation processes can also be employed to synthesize fenchone from simpler organic compounds .
(-)-Fenchone finds diverse applications across various industries:
- Flavoring Agent: It is widely used in the food industry as a flavoring agent due to its pleasant aroma.
- Fragrance Industry: Its camphor-like scent makes it a popular choice in perfumery.
- Pharmaceuticals: Investigated for potential use in medicinal formulations due to its biological activities .
Research into the interactions of (-)-fenchone with water clusters has revealed that it disrupts the hydrogen bonding network within water, indicating potential implications for solvation dynamics and molecular interactions in biological systems . Such studies highlight the importance of (-)-fenchone in understanding molecular behavior in various environments.
Several compounds share structural or functional similarities with (-)-fenchone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Camphor | Monoterpenoid | Stronger aroma; used extensively in medicinal products. |
| Menthol | Monoterpenoid | Cooling sensation; widely used in personal care products. |
| Thujone | Monoterpenoid | Psychoactive properties; found in wormwood and absinthe. |
| Carvone | Monoterpenoid | Distinctive minty aroma; used in flavoring and fragrance. |
(-)-Fenchone is unique due to its specific enantiomeric form and its dual presence in both culinary and therapeutic contexts, setting it apart from these other compounds .
Purity
Physical Description
Liquid
Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 284 of 332 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 48 of 332 companies with hazard statement code(s):;
H226 (95.83%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable
Other CAS
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1S,4R)-: ACTIVE
Dates
2: Sripathi R, Jayagopal D, Ravi S. A study on the seasonal variation of the essential oil composition from Plectranthus hadiensis and its antibacterial activity. Nat Prod Res. 2018 Apr;32(7):871-874. doi: 10.1080/14786419.2017.1363748. Epub 2017 Aug 8. PubMed PMID: 28783957.
3: Varman RM, Singh S. Investigation of effects of terpene skin penetration enhancers on stability and biological activity of lysozyme. AAPS PharmSciTech. 2012 Dec;13(4):1084-90. doi: 10.1208/s12249-012-9840-1. Epub 2012 Aug 29. PubMed PMID: 22930344; PubMed Central PMCID: PMC3513477.
4: Mbata GN, Pascual-Villalobos MJ, Payton ME. Comparative mortality of diapausing and nondiapausing larvae of Plodia interpunctella (Lepidoptera: Pyralidae) exposed to monoterpenoids and low pressure. J Econ Entomol. 2012 Apr;105(2):679-85. PubMed PMID: 22606841.
5: Abdelgaleil SA, Mohamed MI, Badawy ME, El-arami SA. Fumigant and contact toxicities of monoterpenes to Sitophilus oryzae (L.) and Tribolium castaneum (Herbst) and their inhibitory effects on acetylcholinesterase activity. J Chem Ecol. 2009 May;35(5):518-25. doi: 10.1007/s10886-009-9635-3. Epub 2009 May 5. PubMed PMID: 19412756.








